[1-(Adamantan-1-yl)ethyl](benzyl)amine hydrochloride
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Overview
Description
1-(Adamantan-1-yl)ethylamine hydrochloride is a chemical compound with the molecular formula C19H28ClN and a molecular weight of 305.89 g/mol. This compound features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and unique structural properties. The adamantane structure imparts significant rigidity and bulk to the molecule, making it an interesting subject for various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 1-(Adamantan-1-yl)ethylamine hydrochloride typically involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . This process can be carried out under various conditions, including the use of different solvents and catalysts to optimize yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure consistency and quality of the final product.
Chemical Reactions Analysis
1-(Adamantan-1-yl)ethylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the adamantane core.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamine group can be replaced with other nucleophiles. Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Adamantan-1-yl)ethylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding the interactions between rigid, bulky molecules and biological macromolecules.
Medicine: Adamantane derivatives, including 1-(Adamantan-1-yl)ethylamine hydrochloride, have shown potential in antiviral and antibacterial research.
Industry: The compound is used in the development of high-performance materials, such as thermally stable polymers and high-energy fuels.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with various biological receptors, potentially modulating their activity. For example, adamantane derivatives have been shown to inhibit viral replication by interfering with the early stages of viral entry and replication . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(Adamantan-1-yl)ethylamine hydrochloride can be compared with other adamantane derivatives, such as:
Rimantadine: An antiviral drug that also features an adamantane core and is used to treat influenza A.
Amantadine: Another antiviral and antiparkinsonian drug with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease, this compound also contains an adamantane moiety. The uniqueness of 1-(Adamantan-1-yl)ethylamine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other adamantane derivatives.
Properties
IUPAC Name |
1-(1-adamantyl)-N-benzylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N.ClH/c1-14(20-13-15-5-3-2-4-6-15)19-10-16-7-17(11-19)9-18(8-16)12-19;/h2-6,14,16-18,20H,7-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUKRIDSXUSCOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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